REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[C:7]([C:8](O)=[O:9])=[CH:6][N:5]([CH3:11])[N:4]=1.C(Cl)(=O)C([Cl:17])=O>ClCCl.CN(C)C=O>[CH3:11][N:5]1[CH:6]=[C:7]([C:8]([Cl:17])=[O:9])[C:3]([C:2]([F:13])([F:12])[F:1])=[N:4]1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC(C1=NN(C=C1C(=O)O)C)(F)F
|
Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
until bubbling
|
Type
|
CUSTOM
|
Details
|
was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C(=C1)C(=O)Cl)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.25 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |